molecular formula C21H23N3O2 B2899829 1-[4-(1H-indol-4-yl)piperazino]-2-(2-methoxyphenyl)ethan-1-one CAS No. 882253-88-5

1-[4-(1H-indol-4-yl)piperazino]-2-(2-methoxyphenyl)ethan-1-one

Cat. No.: B2899829
CAS No.: 882253-88-5
M. Wt: 349.434
InChI Key: XYPJULGSCOJNRK-UHFFFAOYSA-N
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Description

1-[4-(1H-indol-4-yl)piperazino]-2-(2-methoxyphenyl)ethan-1-one is a complex organic compound that features an indole nucleus, a piperazine ring, and a methoxyphenyl group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound suggests potential pharmacological applications.

Preparation Methods

The synthesis of 1-[4-(1H-indol-4-yl)piperazino]-2-(2-methoxyphenyl)ethan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be introduced by reacting the indole derivative with piperazine in the presence of a suitable catalyst.

    Methoxyphenyl Group Addition:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[4-(1H-indol-4-yl)piperazino]-2-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(1H-indol-4-yl)piperazino]-2-(2-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential pharmacological activities.

    Biology: It is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as antiviral, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-4-yl)piperazino]-2-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit enzymes involved in viral replication or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

1-[4-(1H-indol-4-yl)piperazino]-2-(2-methoxyphenyl)ethan-1-one can be compared with other indole derivatives, such as:

    1-(1H-indol-3-yl)-3-(4-methoxyphenyl)propan-1-one: Similar structure but different substitution pattern.

    1-(1H-indol-2-yl)-2-(2-methoxyphenyl)ethanone: Similar structure but different position of the indole nucleus.

    1-(1H-indol-5-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone: Similar structure but different position of the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct biological activities and therapeutic potential .

Properties

IUPAC Name

1-[4-(1H-indol-4-yl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-20-8-3-2-5-16(20)15-21(25)24-13-11-23(12-14-24)19-7-4-6-18-17(19)9-10-22-18/h2-10,22H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPJULGSCOJNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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